molecular formula C19H19N3O4S2 B2757400 2-(4-methoxyphenylsulfonamido)-N-(4-methylbenzyl)thiazole-4-carboxamide CAS No. 1021030-39-6

2-(4-methoxyphenylsulfonamido)-N-(4-methylbenzyl)thiazole-4-carboxamide

Cat. No.: B2757400
CAS No.: 1021030-39-6
M. Wt: 417.5
InChI Key: KNYUTDAZIHJPPS-UHFFFAOYSA-N
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Description

2-(4-methoxyphenylsulfonamido)-N-(4-methylbenzyl)thiazole-4-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenylsulfonamido)-N-(4-methylbenzyl)thiazole-4-carboxamide typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Sulfonamide Formation:

    Amidation: The final step involves the coupling of the sulfonamide-thiazole intermediate with 4-methylbenzylamine to form the desired carboxamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can occur at the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) can be used.

    Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.

Major Products

    Oxidation: Formation of carboxylic acids or alcohols.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenylsulfonamido)-N-(4-methylbenzyl)thiazole-4-carboxamide would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes or receptors, modulating their activity. The sulfonamide group may enhance binding affinity to certain proteins, while the carboxamide moiety can influence the compound’s solubility and stability.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide: Lacks the 4-methylbenzyl group.

    N-(4-methylbenzyl)thiazole-4-carboxamide: Lacks the 4-methoxyphenylsulfonamido group.

    Thiazole-4-carboxamide: Simplest form, lacking both substituents.

Uniqueness

2-(4-methoxyphenylsulfonamido)-N-(4-methylbenzyl)thiazole-4-carboxamide is unique due to the presence of both the 4-methoxyphenylsulfonamido and 4-methylbenzyl groups, which may confer distinct biological activities and chemical properties compared to its simpler analogs.

Properties

IUPAC Name

2-[(4-methoxyphenyl)sulfonylamino]-N-[(4-methylphenyl)methyl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S2/c1-13-3-5-14(6-4-13)11-20-18(23)17-12-27-19(21-17)22-28(24,25)16-9-7-15(26-2)8-10-16/h3-10,12H,11H2,1-2H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNYUTDAZIHJPPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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